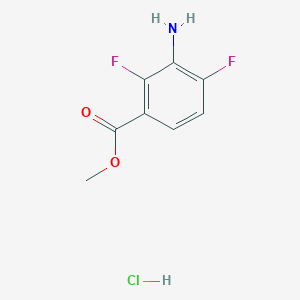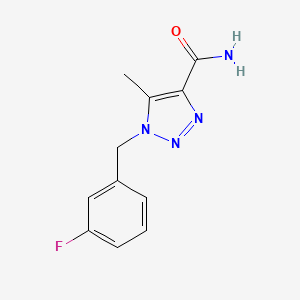
1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-substituted triazole derivatives has been explored in various studies. For instance, a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides were synthesized and evaluated for their inotropic activity, with some derivatives showing promising results . Another study reported the synthesis of (1H-1,2,3-triazol-4-yl)carbohydrazides from 4-trichloroacetyl-1H-1,2,3-triazoles, which were obtained through a 1,3-dipolar cycloaddition reaction . These compounds served as versatile building blocks for constructing fluorinated heterocycles analogous to rufinamide .
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their biological activity. In one study, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, which provided insights into its antitumor activity . Similarly, the crystallographic analysis of the intermolecular interactions and energy frameworks of heterocyclic amides was described, highlighting the importance of molecular conformation in the activity of these compounds .
Chemical Reactions Analysis
Triazole derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. For example, the Fries rearrangement was employed under catalyst- and solvent-free conditions using microwave assistance to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide . Additionally, the synthesis of 1H-1,2,3-triazol-4-yl-1,3,4-oxadiazoles, pyrrole derivatives, and 2-pyrazolines from carbohydrazides was achieved through cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structures and the substituents present on the triazole ring. The study of the resolution of racemic mixtures of triazole derivatives, such as N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, revealed the importance of chirality in the pharmacological properties of these compounds . The enantiomerically pure isomer exhibited potent and selective activity, demonstrating the significance of stereochemistry in the physical and chemical properties of triazole derivatives .
Applications De Recherche Scientifique
Antifungal Potential in Preservatives
A series of benzofuran-1,2,3-triazole hybrids, including compounds similar to 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, were synthesized and assessed for their antifungal properties against various fungi such as Trametes versicolor, Poria placenta, and others. These compounds demonstrated significant inhibitory effects, showcasing their potential as fungicidal preservatives (Abedinifar et al., 2020).
Synthesis and Analogues for Antiepileptic Drugs
Research on the solventless, metal-free synthesis of the antiepileptic drug Rufinamide (a close analogue of 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) and its analogues has been conducted. This work highlights the potential of such compounds in pharmaceutical synthesis, particularly in the context of antiepileptic medication (Bonacorso et al., 2015).
Antimicrobial Activities
Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for antimicrobial activities against a variety of pathogens including Gram-positive and Gram-negative bacteria, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. These compounds, including variants of 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, exhibited moderate to good antimicrobial activities, indicating their potential in developing new antimicrobial agents (Pokhodylo et al., 2021).
Synthesis and Biological Evaluation as Possible Antimicrobial Agents
Another study synthesized a series of compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, including analogues of the chemical . These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains, showing moderate to good activities. This research emphasizes the relevance of such compounds in antimicrobial drug development (Jadhav et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-7-10(11(13)17)14-15-16(7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCMNDHDEOBACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004857.png)
![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)
![2-Chloro-1-[2-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]propan-1-one](/img/structure/B3004862.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B3004863.png)
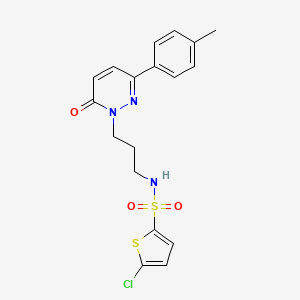
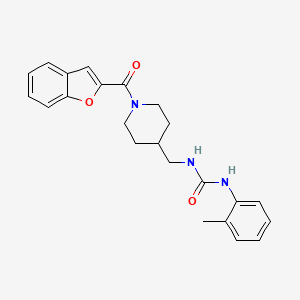

![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)
![[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol](/img/structure/B3004872.png)
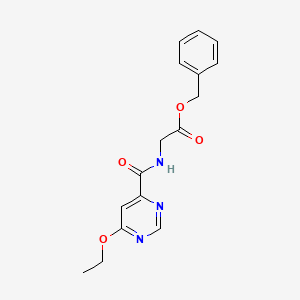
![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004875.png)
![N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide](/img/structure/B3004876.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)
